molecular formula C14H13N3 B2879640 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline CAS No. 1417635-35-8

3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline

Cat. No.: B2879640
CAS No.: 1417635-35-8
M. Wt: 223.279
InChI Key: STXDTOSRJXNYOW-UHFFFAOYSA-N
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Description

3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline is a heterocyclic aromatic compound featuring an imidazopyridine core substituted with a methyl group at the 6-position and an aniline moiety at the 2-position. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry, particularly for targeting parasitic and infectious diseases . Its molecular formula is C₁₄H₁₃N₃, with a molecular weight of 223.28 g/mol (as inferred from structurally similar analogs in ). The compound’s bioactivity is influenced by the methyl group’s position on the imidazopyridine ring and the electronic effects of the aniline substituent.

Properties

IUPAC Name

3-(6-methylimidazo[1,2-a]pyridin-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-10-5-6-14-16-13(9-17(14)8-10)11-3-2-4-12(15)7-11/h2-9H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXDTOSRJXNYOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for this compound often involve solvent-free synthesis or the use of green chemistry principles to minimize environmental impact. These methods may include the use of microwave irradiation or ultrasonic waves to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .

Scientific Research Applications

3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline is a chemical compound with diverse applications in scientific research, including drug discovery. The imidazo[1,2-a]pyridine structure in the compound is a heterocycle, a type of organic ring containing different elements, which are often found in biologically active molecules, suggesting potential use in drug discovery. The aniline group is an aromatic amine, a common functional group in pharmaceuticals because it can form hydrogen bonds and participate in other interactions with biological molecules.

Scientific Research Applications

  • Drug Discovery The compound has potential applications in drug discovery.
  • Biological Studies It also has potential implications in biological studies.

Biological Activities

The imidazo[1,2-a]pyridine structure exhibits various biological activities, including antimicrobial and anti-inflammatory properties. Derivatives of the compound have shown potential as inhibitors in biological pathways relevant to diseases such as cancer and bacterial infections.

Table 1: Selected Reactions Involving 4-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline

Reaction TypeConditionsYield (%)
CN Bond FormationBCl3, DCM at -78°C80
CS Bond FormationBCl3 with morpholine74
CO Bond FormationAlcohols60-80

BCl3-Mediated C–N, C–S, and C–O Bond Formation of Imidazo[1,2-a]pyridines

Mechanism of Action

The mechanism of action of 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. These interactions can lead to various biological effects, such as cell cycle arrest, apoptosis, or inhibition of microbial growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomerism: Positional Effects of Methyl Substitution

The position of the methyl group on the imidazopyridine ring significantly impacts physicochemical and biological properties:

Compound Name Methyl Position Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline 6 C₁₄H₁₃N₃ 223.28 Not explicitly listed Reference compound
3-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline 8 C₁₄H₁₃N₃ 223.28 878437-60-6 Altered steric profile; potential differences in target binding
3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline 7 C₁₄H₁₃N₃ 223.28 54970-98-8 Modified electronic environment; possible solubility variations

Key Insight : Positional isomerism alters steric hindrance and electronic distribution, affecting interactions with biological targets such as enzymes or receptors.

Halogen-Substituted Analogs

Halogenation (e.g., Cl, F, I) modulates electronic properties and lipophilicity:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) pKa (Predicted) Biological Relevance
3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline Cl at 6-position C₁₃H₁₀ClN₃ 243.70 Not reported Enhanced electrophilicity for covalent binding
3-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]aniline Cl, CF₃ at 8- and 6-positions C₁₄H₉ClF₃N₃ 311.69 3.63 Increased acidity; improved membrane permeability
4-Fluoro-N-((6-methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)methyl)aniline (S14) F at 4-position (aniline) C₂₁H₂₀FN₅ 361.42 Not reported Optimized for anti-leishmanial activity

Key Insight : Electron-withdrawing groups (e.g., Cl, CF₃) lower pKa, increasing solubility in physiological environments. Fluorine enhances metabolic stability and bioavailability .

Alkyl and Aryl Derivatives

Alkyl chains and aryl groups influence pharmacokinetics:

Compound Name Substituents Molecular Weight (g/mol) Application
N-Butyl-4-fluoro-N-((6-methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)methyl)aniline (S14) Butyl, fluoro, pyridyl 361.42 Anti-parasitic (visceral leishmaniasis)
N-Isobutyl-N-((6-methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)methyl)-3-(trifluoromethyl)aniline (S15) Isobutyl, CF₃ 423.45 Enhanced lipophilicity for CNS penetration
3-{8-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline hydrochloride Saturated imidazopyridine core 263.77 Improved aqueous solubility (salt form)

Key Insight: Alkyl chains (e.g., butyl) enhance lipophilicity, aiding tissue penetration, while salt forms (e.g., hydrochloride) improve solubility for intravenous administration .

Biological Activity

3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This article delves into the biological properties of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical formula for this compound is C14H13N3C_{14}H_{13}N_3, with a molecular weight of 223.27 g/mol. The compound features a methyl group at the 6-position of the imidazo[1,2-a]pyridine ring, which may influence its biological activity.

PropertyValue
Molecular FormulaC₁₄H₁₃N₃
Molecular Weight223.27 g/mol
SMILESNC1=CC(C2=CN(C=C(C)C=C3)C3=N2)=CC=C1
InChI KeySTXDTOSRJXNYOW-UHFFFAOYSA-N

Anticancer Properties

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer activity. Specifically, studies have shown that compounds related to this compound can inhibit cancer cell proliferation by targeting specific signaling pathways associated with tumor growth. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of anti-apoptotic proteins such as Bcl-2 .
  • Case Studies : One study demonstrated that derivatives of imidazo[1,2-a]pyridine effectively inhibited the growth of various cancer cell lines, including HCT-116 and HeLa cells, with IC50 values indicating potent activity .

Antimicrobial Activity

The compound also displays promising antimicrobial properties. Research has shown that derivatives can inhibit the growth of both bacterial and fungal strains:

  • In Vitro Studies : Various derivatives have been tested against pathogens such as Staphylococcus aureus and Candida albicans, showing significant inhibitory effects .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways relevant to cancer and other diseases:

  • Enzyme Targets : Studies suggest that it may interact with enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses and cancer progression .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound:

  • Substitution Effects : Variations in substitution patterns on the imidazo[1,2-a]pyridine ring significantly affect the compound's potency. For example, methyl substitutions at different positions have been shown to enhance anticancer activity .
Substituent PositionBiological Activity Impact
6-positionIncreased anticancer activity
8-positionAltered enzyme inhibition profiles

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